Home > Products > Screening Compounds P58671 > N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}tetrahydro-3-furanamine
N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}tetrahydro-3-furanamine -

N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}tetrahydro-3-furanamine

Catalog Number: EVT-4723702
CAS Number:
Molecular Formula: C22H25N3O2
Molecular Weight: 363.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

  • Compound Description: This compound features a central eight-membered ring system with a pyrazole ring, a benzene ring, and an exo-ethylene group. The compound's crystal structure reveals that the molecules are linked by C(ar)—H⋯O hydrogen bonds. []

N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

  • Compound Description: This compound contains a pyrazolo[3,4-b]pyridine core structure with a benzamide substituent. It was synthesized using 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one and 3-methyl-1-phenyl-1H-pyrazol-5-amine as starting materials. []
  • Relevance: This compound shares the pyrazole ring system with N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}tetrahydro-3-furanamine. Although their structures differ significantly, this shared feature suggests they could be grouped into the same chemical class or category. []

Tetrahydro-3-methyl-4-[(5-nitrofurfurylidene)amino]-2H-thiazine 1,1-dioxide (Nifurtimox)

  • Compound Description: Nifurtimox is a drug used to treat Chagas disease. It has a tetrahydrothiazine ring and a nitrofuran group. []
  • Relevance: While this compound does not directly share structural features with N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}tetrahydro-3-furanamine, it is mentioned in the context of research exploring the structural properties of nitrogen-containing heterocycles. Both compounds belong to a broader class of heterocyclic compounds with potential biological activity. []

4-(1-(2,4-Dinitrophenyl)-3-phenyl-1H-pyrazol-4-yl)-7,7-dimethyl-2-(methylamino)-3-nitro-6,7,8,8a-tetrahydro-4H-chromen-5(4aH)-one Derivatives

  • Compound Description: These compounds are derivatives of a complex heterocyclic structure containing pyrazole, chromenone, and other functional groups. They were synthesized using pyrazole aldehydes, N-methyl-1-(methylthio)-2-nitroethenamine (NMSM), and 5,5-dimethylcyclohexane-1,3-dione. []
  • Relevance: The shared presence of the pyrazole ring links these derivatives to N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}tetrahydro-3-furanamine. Despite significant structural differences, this common feature suggests potential similarities in their chemical properties. []

2-(3,4-Dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide (MRE2028F20)

  • Compound Description: This compound, MRE2028F20, is a potent and selective antagonist of the A2B adenosine receptor. It features a pyrazole ring linked to a dipropylpurine-dione moiety. []
  • Relevance: Similar to N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}tetrahydro-3-furanamine, MRE2028F20 contains a pyrazole ring, indicating a potential structural relationship. Although their overall structures differ, the shared presence of this heterocycle suggests possible similarities in their chemical properties. []

N-Benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2029F20)

  • Compound Description: MRE2029F20 is a potent and selective A2B adenosine receptor antagonist with high affinity for this receptor subtype. It features a pyrazole ring linked to a dipropylpurine-dione moiety through an oxygen atom. [, ]

N-(3,4-Dimethoxyphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2030F20)

  • Compound Description: This compound, MRE2030F20, is a selective antagonist for the adenosine A2B receptor, exhibiting high affinity and selectivity. It incorporates a pyrazole ring linked to a dipropylpurine-dione moiety through an oxygen atom. []
  • Relevance: MRE2030F20, similar to N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}tetrahydro-3-furanamine, contains a pyrazole ring, indicating a potential for similar chemical properties. Despite their differing structures beyond this shared feature, the common pyrazole ring is noteworthy. []

2-Aminothiazolobenzazepine (2-ATBA)

  • Compound Description: 2-ATBA is a D2 partial agonist that has shown potential antipsychotic effects. It is primarily metabolized through oxidation, with the sites of oxidation mainly located in the 2-aminothiazole group. []
  • Relevance: Although 2-ATBA doesn't share a direct structural relationship with N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}tetrahydro-3-furanamine, it is discussed within the context of metabolite identification using mass spectrometry techniques. This research highlights the challenges in identifying metabolites with similar structures and emphasizes the importance of advanced analytical methods for characterizing related compounds. []

(5aR)-5,5-Difluoro-5a-methyl-N-(1-((S)-3-(methylsulfonyl)phenyl)(tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxamide

  • Compound Description: This complex molecule has been identified as a tool molecule for potential use in PET imaging of T-cells. It exhibits properties suitable for in vivo imaging due to its interaction with the interleukin-2-inducible T-cell kinase (Itk). []
  • Relevance: This compound and N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}tetrahydro-3-furanamine both contain a pyrazole ring as a central structural motif. Although their structures differ considerably, the presence of this shared heterocycle emphasizes the importance of pyrazole-containing compounds in medicinal chemistry. []

2-(((5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (HBT1)

  • Compound Description: HBT1 functions as a novel AMPA receptor potentiator, exhibiting a reduced agonistic effect compared to other AMPA receptor potentiators. Notably, it displays a reduced likelihood of bell-shaped responses in BDNF production in primary neurons, suggesting potential therapeutic benefits for neuropsychiatric and neurologic disorders. []
  • Relevance: This compound and N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}tetrahydro-3-furanamine share the presence of a pyrazole ring. Even though their structures differ significantly beyond this common motif, the shared pyrazole ring underscores the significance of this structural element in designing compounds with biological activity, particularly in the context of neurological and psychiatric applications. []

(2R,3S,4R)-tetrahydro-2-(hydroxymethyl)-5-(6-(methylamino)-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)-9H-purin-9-yl)furan-3,4-diol (Compound 15)

  • Compound Description: Compound 15 demonstrates high affinity and selectivity for the A3 adenosine receptor (A3-AdoR). It incorporates a pyrazole ring substituted with a pyridine ring and attached to a purine moiety. []
  • Relevance: The presence of the pyrazole ring in both compound 15 and N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}tetrahydro-3-furanamine highlights a structural similarity. While their overall structures differ, the shared pyrazole ring suggests a potential for common chemical behavior. This commonality is of particular interest in medicinal chemistry as both compounds exhibit biological activity. []

3-(7-(Difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-N-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide (Cpd19)

  • Compound Description: Cpd19 demonstrates binding affinity for the bromodomains of both BRD4 (bromodomain-containing protein 4) and CREBBP (CREB-binding protein). This interaction suggests its potential as a modulator of these epigenetic reader proteins, making it a relevant compound in the context of epigenetic regulation and potential therapeutic targeting. [, ]
  • Relevance: Both Cpd19 and N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}tetrahydro-3-furanamine feature a pyrazole ring within their structures. Despite significant differences in their overall structure and complexity, the presence of this common heterocycle suggests a possible connection in their chemical properties and highlights the versatility of the pyrazole scaffold in medicinal chemistry. [], []

Properties

Product Name

N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}tetrahydro-3-furanamine

IUPAC Name

N-methyl-N-[[1-methyl-3-(4-phenoxyphenyl)pyrazol-4-yl]methyl]oxolan-3-amine

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C22H25N3O2/c1-24(19-12-13-26-16-19)14-18-15-25(2)23-22(18)17-8-10-21(11-9-17)27-20-6-4-3-5-7-20/h3-11,15,19H,12-14,16H2,1-2H3

InChI Key

CMCDYQQAJLQVMN-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)OC3=CC=CC=C3)CN(C)C4CCOC4

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)OC3=CC=CC=C3)CN(C)C4CCOC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.